molecular formula C23H26N2O4 B4085813 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzyl-1-piperidinyl)acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzyl-1-piperidinyl)acetamide

Cat. No. B4085813
M. Wt: 394.5 g/mol
InChI Key: KMNOFSOLNBJELW-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzyl-1-piperidinyl)acetamide, commonly known as ABP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. ABP is a derivative of the natural compound safrole, which is found in the oils of sassafras plants. ABP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of ABP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. ABP has been shown to increase the levels of these neurotransmitters in animal models, which may contribute to its anticonvulsant, antinociceptive, and antidepressant effects.
Biochemical and Physiological Effects:
ABP has been shown to have various biochemical and physiological effects in animal models. ABP has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. ABP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. ABP has been shown to have a low toxicity profile in animal models, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

ABP has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile in animal models. ABP has been shown to have anticonvulsant, antinociceptive, and antidepressant effects in animal models, which makes it a useful tool for studying the central nervous system. However, ABP also has some limitations for lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some applications. ABP also has a relatively low solubility in water, which may limit its use in some experiments.

Future Directions

There are several future directions for research on ABP. One area of research is the development of more effective synthesis methods for ABP. Another area of research is the investigation of the mechanism of action of ABP, which may lead to the development of more effective drug candidates for the treatment of various diseases. Additionally, further research is needed to determine the potential applications of ABP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, ABP has shown promise as a potential drug candidate for the treatment of various diseases, and further research is needed to fully understand its potential applications.

Scientific Research Applications

ABP has been studied for its potential applications in medicinal chemistry, specifically as a potential drug candidate for the treatment of various diseases. ABP has been shown to have anticonvulsant, antinociceptive, and antidepressant effects in animal models. ABP has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ABP has been shown to have a protective effect on neurons in animal models of these diseases.

properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-16(26)19-12-21-22(29-15-28-21)13-20(19)24-23(27)14-25-9-7-18(8-10-25)11-17-5-3-2-4-6-17/h2-6,12-13,18H,7-11,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNOFSOLNBJELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCC(CC3)CC4=CC=CC=C4)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzyl-1-piperidinyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzyl-1-piperidinyl)acetamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzyl-1-piperidinyl)acetamide
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N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzyl-1-piperidinyl)acetamide

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